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The Impact of Shmt-IN-1 on Serine-Glycine Conversion: A Technical Guide

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Compound of Interest		
Compound Name:	Shmt-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Shmt-IN-1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT), and its impact on the crucial biochemical conversion of serine to glycine. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concept: Inhibition of Serine-Glycine Conversion

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon metabolism.[1] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and other vital biomolecules.[1][2][3] Eukaryotic cells possess two major isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[4]

Shmt-IN-1 is a pyrazolopyran-based small molecule inhibitor that targets SHMT.[5][6] By blocking the activity of SHMT, **Shmt-IN-1** disrupts the conversion of serine to glycine, thereby impacting cellular pools of these amino acids and the availability of one-carbon units. This interference with a central metabolic pathway makes SHMT inhibitors like **Shmt-IN-1** valuable



tools for research and potential therapeutic agents, particularly in oncology, where cancer cells often exhibit a heightened dependence on one-carbon metabolism.[2]

Data Presentation: Quantitative Analysis of Shmt-IN-1 Activity

While specific quantitative data for the compound explicitly named "Shmt-IN-1" is not readily available in the public domain, the foundational research on pyrazolopyran-based SHMT inhibitors provides critical insights into the potency of this class of compounds. The following tables summarize the inhibitory activity of a closely related and well-characterized pyrazolopyran derivative, SHIN1 (also known as RZ-2994), which serves as a strong proxy for the expected activity of Shmt-IN-1.

Table 1: In Vitro Inhibitory Activity of SHIN1 Against Human SHMT1 and SHMT2

Compound	Target	IC50 (nM)
SHIN1	hSHMT1	~10
SHIN1	hSHMT2	~10

Data extrapolated from studies on SHIN1, a potent dual inhibitor of SHMT1 and SHMT2.

Table 2: Cellular Activity of a Pyrazolopyran-based SHMT Inhibitor (Compound 2.12)

Cell Line	Parameter	Value (μM)
A549 (Lung Carcinoma)	SHMT1 Inhibition (Ki)	59.6 ± 4.6
A549 (Lung Carcinoma)	SHMT2 Inhibition (Ki)	252.8 ± 30.7

This data from a related pyrazolopyran compound (2.12) demonstrates isoform-preferential inhibition in a cellular context.[7]

Experimental Protocols



Biochemical SHMT Inhibition Assay (Spectrophotometric Coupled Assay)

This protocol outlines a continuous spectrophotometric assay to determine the in vitro inhibitory activity of compounds like **Shmt-IN-1** against purified SHMT enzymes.

Principle: The production of 5,10-methylenetetrahydrofolate (CH2-THF) by SHMT is coupled to the NADP+-dependent oxidation of CH2-THF to 5,10-methenyltetrahydrofolate (CH=THF) by methylenetetrahydrofolate dehydrogenase (MTHFD). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

- Purified recombinant human SHMT1 or SHMT2
- Shmt-IN-1 or other test compounds dissolved in DMSO
- L-serine
- Tetrahydrofolate (THF)
- NADP+
- Methylenetetrahydrofolate dehydrogenase (MTHFD)
- Potassium phosphate buffer (pH 7.4)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, L-serine, NADP+, and MTHFD.
- Add the test compound (Shmt-IN-1) at various concentrations to the wells of the microplate.
 Include a DMSO-only control.



- Add the SHMT enzyme to the reaction mixture.
- · Initiate the reaction by adding THF.
- Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).
- Calculate the initial reaction velocities from the linear portion of the absorbance curves.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Intracellular Serine and Glycine by Mass Spectrometry

This protocol describes a method to measure the impact of **Shmt-IN-1** on the intracellular concentrations of serine and glycine in cultured cells.

Principle: Cells are treated with the inhibitor, and then metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The abundance of serine and glycine is quantified by comparing the signal to that of stable isotope-labeled internal standards.

Materials:

- Cultured cells (e.g., cancer cell line)
- **Shmt-IN-1** dissolved in a suitable solvent (e.g., DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Methanol, acetonitrile, and water (LC-MS grade)
- Internal standards: 13C,15N-labeled serine and glycine
- LC-MS or GC-MS system



Procedure:

- Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
- Treat the cells with various concentrations of Shmt-IN-1 or a vehicle control for a specified duration (e.g., 24-48 hours).
- After treatment, aspirate the medium and wash the cells with ice-cold PBS.
- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
- Incubate on ice to allow for complete extraction.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris.
- Transfer the supernatant containing the metabolites to a new tube and add the internal standards.
- Analyze the samples by LC-MS or GC-MS.
- Quantify the absolute or relative abundance of serine and glycine by comparing the peak areas of the endogenous metabolites to their respective labeled internal standards.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that **Shmt-IN-1** directly binds to and stabilizes SHMT in a cellular environment.

Principle: The binding of a ligand (**Shmt-IN-1**) to its target protein (SHMT) increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble SHMT at different temperatures can be quantified to assess target engagement.[8][9]

Materials:



- · Cultured cells
- Shmt-IN-1
- PBS
- · Lysis buffer with protease inhibitors
- Equipment for heating cell suspensions (e.g., PCR thermocycler)
- Western blotting reagents and equipment (or other protein detection method)
- Antibodies specific for SHMT1 and SHMT2

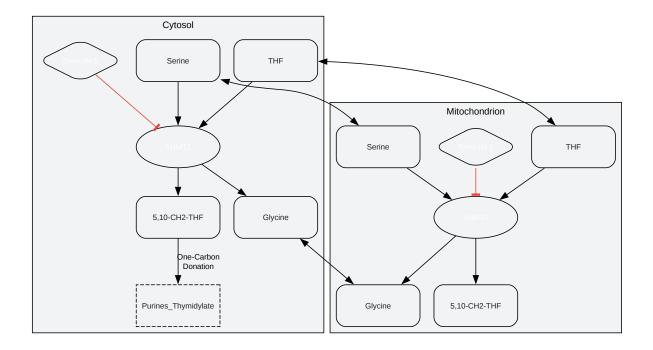
Procedure:

- Treat cultured cells with **Shmt-IN-1** or a vehicle control for a defined period.
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C).
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
- Analyze the supernatant for the amount of soluble SHMT1 and SHMT2 using Western blotting or another sensitive protein detection method.
- A shift in the melting curve to higher temperatures in the presence of Shmt-IN-1 indicates target engagement.

Visualizations



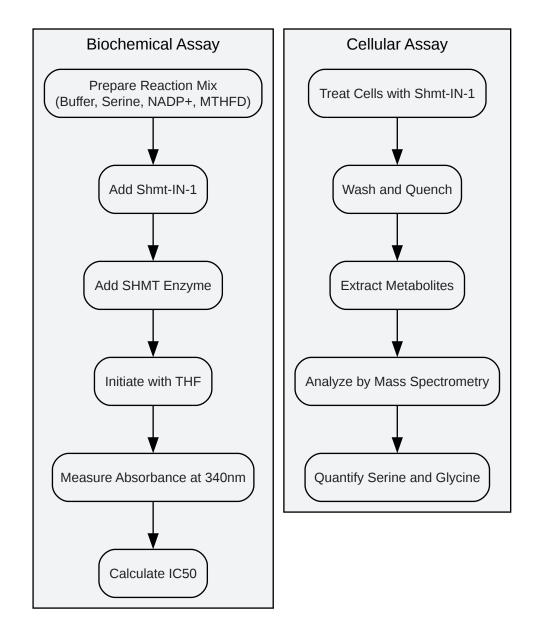
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of **Shmt-IN-1**'s mechanism and the experimental workflows.



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Caption: Signaling pathway of serine-glycine conversion and its inhibition by Shmt-IN-1.

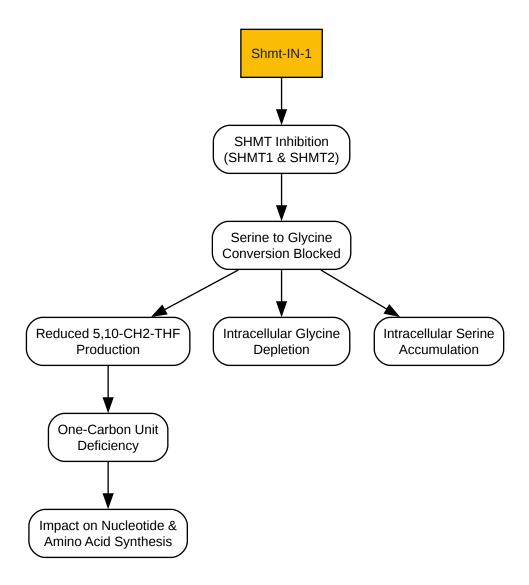




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Caption: Experimental workflow for assessing **Shmt-IN-1** activity.





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Caption: Logical relationship of **Shmt-IN-1**'s impact on cellular metabolism.

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